N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide
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Overview
Description
N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonyl group, an ethoxyphenyl group, and a dibenzofuran moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. This core is then functionalized with the sulfonyl and ethoxyphenyl groups through a series of reactions, including sulfonation and etherification. The final step involves the coupling of the functionalized dibenzofuran with benzamide under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-N2-[(4-ethoxyphenyl)sulfonyl]-N2-(2-fluorobenzyl)isoleucinamide
- N-(4-ethoxyphenyl)-N2-[(4-ethoxyphenyl)sulfonyl]-N2-(2-fluorobenzyl)norleucinamide
Uniqueness
N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide is unique due to its specific combination of functional groups and its dibenzofuran core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its uniqueness lies in its ability to participate in diverse chemical reactions and its potential therapeutic benefits.
Properties
Molecular Formula |
C27H25NO5S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C27H25NO5S/c1-2-32-21-13-15-22(16-14-21)34(30,31)28(27(29)19-8-4-3-5-9-19)20-12-17-26-24(18-20)23-10-6-7-11-25(23)33-26/h3-5,8-9,12-18H,2,6-7,10-11H2,1H3 |
InChI Key |
WUDYUYLVNICQIS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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